cis-(Dppe)NI(O-tolyl)CL

Catalog No.
S13970885
CAS No.
M.F
C33H31ClNiP2-
M. Wt
583.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-(Dppe)NI(O-tolyl)CL

Product Name

cis-(Dppe)NI(O-tolyl)CL

IUPAC Name

chloronickel;2-diphenylphosphanylethyl(diphenyl)phosphane;methylbenzene

Molecular Formula

C33H31ClNiP2-

Molecular Weight

583.7 g/mol

InChI

InChI=1S/C26H24P2.C7H7.ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-7-5-3-2-4-6-7;;/h1-20H,21-22H2;2-5H,1H3;1H;/q;-1;;+1/p-1

InChI Key

ZBMZNYPZANJCQG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]

Cis-(1,2-Bis(diphenylphosphino)ethane)nickel(II)(o-tolyl)chloride, commonly referred to as cis-(Dppe)NI(O-tolyl)Cl, is a nickel complex characterized by its square planar geometry. This compound features a nickel center coordinated by a bidentate diphosphine ligand (1,2-bis(diphenylphosphino)ethane) and an o-tolyl group, along with a chloride ion. The presence of the o-tolyl group enhances the stability and reactivity of the complex, making it suitable for various catalytic applications in organic synthesis.

, primarily as a catalyst in cross-coupling reactions. Notably, it has been utilized in the coupling of benzyl chlorides with alkenes, showcasing its effectiveness in facilitating carbon-carbon bond formation. The complex can be activated by nucleophilic reagents such as organometallic compounds (e.g., Grignard reagents) or electrophilic reagents, leading to transmetalation or reductive elimination processes that are essential for catalysis in organic transformations .

The synthesis of cis-(Dppe)NI(O-tolyl)Cl typically involves the reaction of nickel(II) salts with the diphosphine ligand and o-tolyl chloride. A common method includes the condensation of nickel(II) bromide with 1,2-bis(diphenylphosphino)ethane in the presence of o-tolyl chloride under controlled conditions to yield the desired complex. This method allows for the formation of stable complexes that can be isolated and characterized .

Cis-(Dppe)NI(O-tolyl)Cl is primarily applied in homogeneous catalysis, particularly in cross-coupling reactions that form carbon-carbon bonds. Its ability to facilitate these reactions makes it valuable in synthetic organic chemistry for producing pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, due to its stability and reactivity profile, it serves as a precursor for generating other nickel complexes with varying ligands .

Studies involving cis-(Dppe)NI(O-tolyl)Cl focus on its interactions with various substrates and reagents during catalytic processes. The complex's behavior under different conditions has been analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR), which provides insights into its coordination environment and reactivity. These studies are crucial for understanding how modifications to the ligand or substrate can influence catalytic efficiency .

Cis-(Dppe)NI(O-tolyl)Cl can be compared with several similar nickel complexes that utilize different ligands or substituents. Here are some notable examples:

Compound NameLigand TypeGeometryNotable Features
Trans-(Triphenylphosphine)₂Ni(o-tolyl)ClTriphenylphosphineSquare planarLess stable than cis complexes under ambient conditions
Cis-(S)-BINAP-Ni(o-tolyl)Cl(S)-BINAPSquare planarForms diastereomers; unique due to chirality
Cis-(Dppf)Ni(o-tolyl)Cl1,1'-Bis(diphenylphosphino)ferroceneSquare planarExhibits high stability; used in various coupling reactions
Trans-(Dppb)Ni(o-tolyl)Br1,4-Bis(diphenylphosphino)buta-1,3-dieneDistorted square planarDifferent geometry affects reactivity

Cis-(Dppe)NI(O-tolyl)Cl stands out due to its unique cis arrangement and enhanced stability compared to many trans complexes. Its bidentate ligand system provides a balance between steric hindrance and electronic effects that optimize its catalytic performance .

Hydrogen Bond Acceptor Count

1

Exact Mass

582.094294 g/mol

Monoisotopic Mass

582.094294 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

Explore Compound Types